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Compound of Interest

Compound Name: (+)-Dinol

Cat. No.: B157684 Get Quote

An in-depth exploration of the three-dimensional atomic arrangement of (+)-Dinol, a critical

aspect for its biological activity and application in drug development, is currently hampered by

the ambiguity of its nomenclature. Extensive searches for a specific, publicly documented chiral

molecule named "(+)-Dinol" have not yielded a definitive chemical structure. The term "Dinol"

is associated with various commercial products, including white mineral oil and corrosion

inhibitors, as well as an explosive compound, none of which are relevant to the stereochemical

analysis requested by researchers and drug development professionals.

It is highly probable that "(+)-Dinol" is a trivial name, an internal project code, a newly

discovered compound not yet in the public domain, or a potential misspelling of a different

molecule. Without a precise chemical structure, a detailed stereochemical investigation is not

feasible.

To proceed with a comprehensive analysis as requested, clarification of the specific molecule of

interest is essential. Researchers, scientists, and drug development professionals seeking

information on the stereochemistry of their compound of interest are encouraged to provide a

recognized chemical identifier such as:

A chemical structure diagram

CAS Registry Number

IUPAC name
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A reference to a peer-reviewed publication or patent

Upon receiving the correct structural information, a thorough technical guide can be compiled,

addressing the core requirements of data presentation, detailed experimental protocols, and

visualization of stereochemical relationships.

General Principles of Stereochemical Determination
While awaiting clarification on "(+)-Dinol," this guide outlines the general methodologies and

principles applied in determining the stereochemistry of a chiral molecule, which would be

central to the analysis of the actual compound.

The determination of a molecule's three-dimensional structure is a cornerstone of modern drug

discovery and development. The spatial arrangement of atoms, or stereochemistry, dictates

how a molecule interacts with biological targets, influencing its efficacy, safety, and metabolic

profile. For a chiral molecule designated as "(+)", indicating it rotates plane-polarized light in the

dextrorotatory direction, a full stereochemical assignment involves determining both the relative

and absolute configuration of all its stereocenters.

Key Experimental Techniques
The elucidation of a molecule's stereochemistry relies on a combination of spectroscopic and

analytical techniques.

1. X-ray Crystallography: This is the gold standard for unambiguously determining the absolute

stereochemistry of a molecule.[1][2] By analyzing the diffraction pattern of X-rays passing

through a single crystal of the compound, a three-dimensional electron density map can be

generated, revealing the precise spatial arrangement of every atom.

Experimental Protocol: Single-Crystal X-ray Diffraction

A typical workflow for X-ray crystallography involves:

Crystallization: Growing a high-quality single crystal of the purified compound. This is often

the most challenging step.
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Data Collection: Mounting the crystal on a goniometer and exposing it to a monochromatic

X-ray beam. The crystal is rotated, and the diffraction data are collected on a detector.

Structure Solution: Using computational methods to solve the "phase problem" and generate

an initial electron density map.

Structure Refinement: Building a molecular model into the electron density map and refining

the atomic positions and other parameters to best fit the experimental data.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for determining

the relative stereochemistry of a molecule in solution.[3][4] Techniques such as the Nuclear

Overhauser Effect (NOE) provide information about the through-space proximity of atoms,

allowing for the deduction of their relative spatial arrangement.[5] Coupling constants (J-values)

can also provide information about the dihedral angles between adjacent protons, which can be

related to the stereochemistry.

Experimental Protocol: NOESY (Nuclear Overhauser Effect Spectroscopy)

Sample Preparation: Dissolving a pure sample of the compound in a suitable deuterated

solvent.

Data Acquisition: Performing a 2D NOESY experiment on an NMR spectrometer. This

experiment uses a specific pulse sequence to correlate protons that are close in space.

Data Analysis: Integrating the cross-peaks in the NOESY spectrum. The volume of a cross-

peak is inversely proportional to the sixth power of the distance between the two

corresponding protons.

3. Chiroptical Spectroscopy: Techniques like Circular Dichroism (CD) and Optical Rotatory

Dispersion (ORD) measure the differential absorption and refraction of left and right circularly

polarized light by a chiral molecule.[6] These methods are highly sensitive to the

stereochemistry and can be used to assign the absolute configuration by comparing

experimental spectra to those of known compounds or to theoretical calculations.

Data Presentation and Visualization
A comprehensive stereochemical analysis requires clear and concise presentation of data.
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Table 1: Hypothetical Quantitative Data for a Chiral Molecule

Parameter Value Method

Specific Rotation [α]D +X.X° (c Y.Y, solvent) Polarimetry

Crystal System Orthorhombic X-ray Diffraction

Space Group P2₁2₁2₁ X-ray Diffraction

¹H NMR (500 MHz, CDCl₃) δ X.XX (d, J = Y.Y Hz, 1H) NMR Spectroscopy

NOE Correlation H-1 / H-5 NOESY

Logical Workflow for Stereochemical Assignment

The process of determining the stereochemistry of a novel compound typically follows a logical

progression.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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